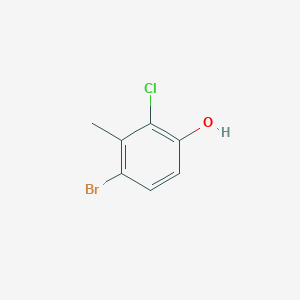
4-Bromo-2-chloro-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated the synthesis of complex compounds using 4-Bromo-2-chloro-3-methylphenol as a precursor. For instance, the reaction of this compound with VOSO4·XH2O generates an oxido-vanadium(V) complex, characterized by various spectroscopic techniques and single crystal X-ray diffraction crystallography. Such studies contribute to the understanding of coordination chemistry and the design of novel materials with potential applications in catalysis and materials science (Sheikhshoaie et al., 2015).
Environmental Fate and Transformation
This compound is a subject of interest in environmental chemistry, particularly in studies concerning the transformation of bromophenols in aquatic environments. Research has shown that halogenated disinfection byproducts, like bromophenols, undergo transformation during chlorination processes in water treatment, which has implications for understanding the fate of these compounds in the environment and their potential impact on water quality (Xiang et al., 2020).
Photoreaction Mechanisms
The photoreaction mechanisms of halogenated phenols, including compounds structurally related to this compound, have been explored using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation. Such studies provide insights into the behavior of these compounds under irradiation, which is relevant for understanding their stability and transformation in natural and engineered systems (Akai et al., 2002).
Electrochemical Behavior
The electrochemical behavior of compounds like 4-Chloro-3-methylphenol has been studied to develop methods for their detection as environmental pollutants. These studies often involve advanced electroanalytical methods and provide a basis for detecting and quantifying halogenated phenols in environmental samples (Brycht et al., 2016).
Antioxidant Activity
Halogenated phenols, derived from marine sources or synthesized, have been investigated for their antioxidant activity. For example, bromophenols isolated from red algae have shown potent antioxidant effects, suggesting their potential application in pharmaceuticals and nutraceuticals (Olsen et al., 2013).
Mécanisme D'action
Target of Action
4-Bromo-2-chloro-3-methylphenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide
Mode of Action
It is known to undergo enzyme-catalyzed copolymerization with phenols, a process catalyzed by the extracellular laccase of the fungus rhizoctonia praticola .
Biochemical Pathways
Its parent compound, profenofos, is known to inhibit acetylcholinesterase, an essential enzyme in the nervous system .
Result of Action
As a metabolite of profenofos, it may share some of the parent compound’s effects, but this requires further investigation .
Analyse Biochimique
Biochemical Properties
4-Bromo-2-chloro-3-methylphenol is known to participate in various biochemical reactions . It interacts with enzymes such as extracellular laccase of the fungus Rhizoctonia praticola, undergoing enzyme-catalyzed copolymerization with phenols . The nature of these interactions involves the phenolic group of the compound, which can form hydrogen bonds and engage in pi-stacking interactions with proteins and other biomolecules.
Molecular Mechanism
It is known to participate in enzyme-catalyzed reactions, suggesting that it may bind to enzymes and potentially influence their activity
Propriétés
IUPAC Name |
4-bromo-2-chloro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZGVNOJVYDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

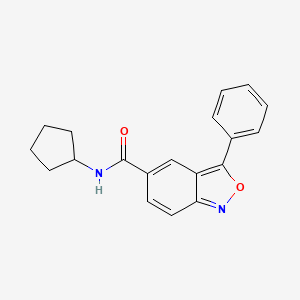
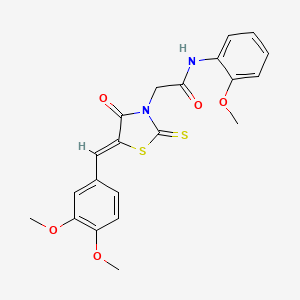
![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)
![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)
![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)

![3-(3-Chloro-4-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2693386.png)
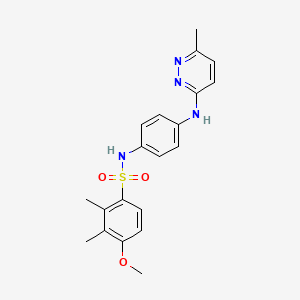
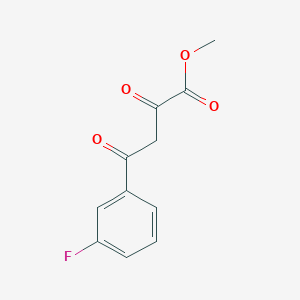
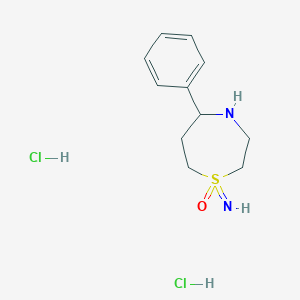
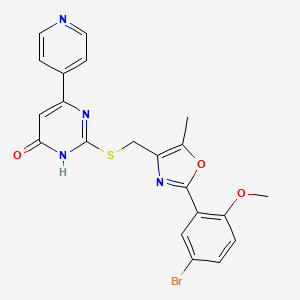
![2-chloro-5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2693397.png)